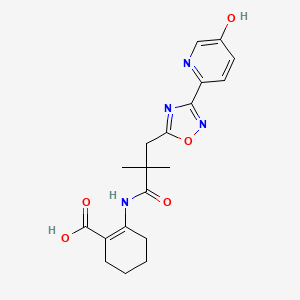
ML372
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML372 is a potent and selective SMN Modulator (EC50 = 12 nM, 325% increase inSMN2). This compound Increases SMN Protein Abundance, Body Weight, Lifespan, and Rescues Motor Function in SMNΔ7 SMA Mice. possessed a more stable half-life in mouse liver microsomes (T1/2 > 60 min) and high permeability in Caco-2 cells (Papp A to B = 33.8 × 10−6 cms−1 and Papp B to A = 44.1 × 10−6 cms−1) with an efflux ratio close to unity (i.e., 1.3). This compound shows good potency, pharmacokinetics, tolerance, and CNS penetration that are able to increase levels of SMN protein in several model cell lines. Spinal muscular atrophy (SMA) is an autosomal recessive neurodegenerative disease and the most common inherited cause of infant mortality. SMA, with a carrier frequency of ∼1:40, affects ∼ 1:8,000 births.
Aplicaciones Científicas De Investigación
NIH Molecular Libraries Initiative
The Molecular Libraries Initiative (MLI) aims to use small molecules to explore gene, cell, and organism function in health and disease. This initiative involves the Molecular Libraries Screening Centers Network, cheminformatics initiatives including PubChem, and technology development in areas like chemical diversity and screening instrumentation (Austin et al., 2004).
Machine Learning in the Physical Sciences
Machine learning has been integrated into various domains of physics, including particle physics, quantum computing, and material physics. It's used for tasks like data processing and understanding methods in ML through the lens of statistical physics (Carleo et al., 2019).
Mixed-Model Association Methods in Genetics
Mixed linear models (MLMA) are crucial for genetic association studies, helping to prevent false positive associations and increase power in studies without sample structure (Yang et al., 2014).
Applications of Machine Learning in Metal-Organic Frameworks
This review discusses how machine learning can be utilized in the research and development of metal–organic frameworks (MOFs), including predicting material properties and designing new MOF structures (Chong et al., 2020).
Machine Learning in Health-Related Applications in Developing Countries
A scoping review aims to identify ML applications in low/middle-income countries that support clinical medicine and public health (Carrillo-Larco et al., 2020).
Machine Learning in Cancer Research
ML techniques, such as ANNs, BNs, SVMs, and DTs, have been applied in cancer research for predictive modeling, aiding in the understanding of cancer progression and treatment (Kourou et al., 2014).
Machine Learning in Seismology
Machine learning in seismology involves applications like earthquake detection, early warning, ground-motion prediction, and seismic tomography, combining data-driven ML with traditional physical modeling (Kong et al., 2018).
Overview of Machine Learning in Neurosurgical Care
This systematic review explores ML's potential in neurosurgical care, including surgical treatment assistance and outcome prediction in various neurosurgical conditions (Senders et al., 2017).
Propiedades
Número CAS |
1331745-61-9 |
|---|---|
Fórmula molecular |
C18H20N2O4S |
Peso molecular |
360.428 |
Nombre IUPAC |
1-(5-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)thiazol-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O4S/c21-17(22)12-4-6-20(7-5-12)18-19-11-16(25-18)13-2-3-14-15(10-13)24-9-1-8-23-14/h2-3,10-12H,1,4-9H2,(H,21,22) |
Clave InChI |
HAVNRFQWAXTDTI-UHFFFAOYSA-N |
SMILES |
O=C(O)C(CC1)CCN1C2=NC=C(S2)C3=CC(OCCCO4)=C4C=C3 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ML372; ML-372; ML 372. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S,4R)-1-(3-cyanophenyl)sulfonyl-4-(cyclobutylamino)pyrrolidine-2-carbonyl]amino]-3-[4-[(3,5-dichloropyridine-4-carbonyl)amino]phenyl]propanoic acid;methanesulfonic acid](/img/structure/B609076.png)
![butanedioic acid;[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone](/img/structure/B609077.png)
![5-(5-chloropyridin-3-yl)-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-pyridin-2-ylpyridine-3-carboxamide](/img/structure/B609078.png)
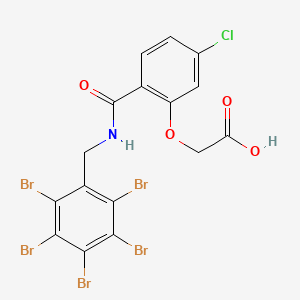
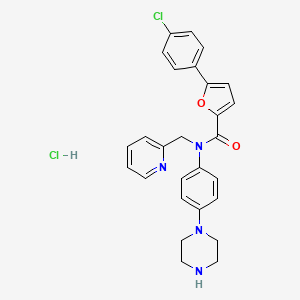
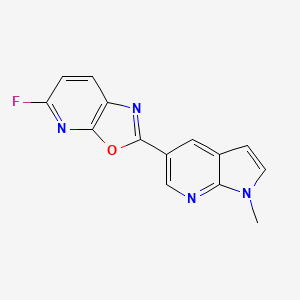
![3-[[4-[1-(4-chlorophenyl)-1-(7-fluoro-5-methyl-1H-indol-3-yl)pentan-2-yl]benzoyl]amino]propanoic acid](/img/structure/B609086.png)

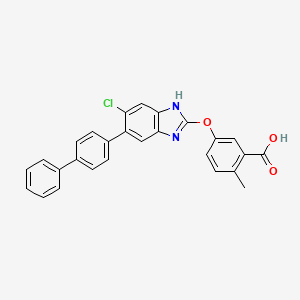

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)
![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)
